3-Hydroxyquinine
描述
属性
IUPAC Name |
(3S,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRUJCFCZKMFMB-YGHPHNMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@]4(C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316798 | |
| Record name | 3-Hydroxyquinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78549-61-8 | |
| Record name | 3-Hydroxyquinine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78549-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyquinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078549618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyquinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYQUININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D7695509M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Epimer Separation via Acetylation and Chromatography
The synthesis of 3(S)-3-hydroxyquinine begins with resolving its epimeric mixture at the C-3 position. Nontprasert et al. demonstrated that treating the racemic mixture with acetic anhydride selectively acetylates the 9-hydroxy group, forming the 9-aceto analogue. Subsequent chromatography on silica gel achieves separation, yielding enantiomerically pure 3(S)-3-hydroxyquinine. X-ray crystallography confirmed the stereochemistry, with the acetate derivative crystallizing in a monoclinic system (space group P2₁). This method achieves >95% enantiomeric excess, though scalability is limited by chromatographic throughput.
Chromatographic Purification and Analysis
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method enables simultaneous quantification of quinine and this compound in blood samples. Key parameters include:
| Parameter | Value for Quinine | Value for this compound |
|---|---|---|
| Limit of Detection | 10 nM | 10 nM |
| Recovery (%) | 78–109 | 78–109 |
| Intra-assay CV (%) | 2–5 | 2–5 |
Liquid-liquid extraction with toluene-butanol (75:25 v/v) precedes fluorescence detection (λ<sub>ex</sub> = 355 nm, λ<sub>em</sub> = 460 nm). This method proves robust for clinical samples, even after two months of storage at 37°C.
Preparative Chromatography for Milligram-Scale Isolation
Large-scale purification employs reversed-phase columns (C18, 250 × 21.2 mm) with isocratic elution (acetonitrile:ammonium acetate buffer, 30:70 v/v). Fractions containing this compound are lyophilized, yielding >90% purity.
Structural Characterization
X-Ray Crystallography
Single-crystal X-ray analysis of the 9-aceto derivative confirmed the (3S) configuration. Key crystallographic data:
-
Crystal system : Monoclinic
-
Space group : P2₁
-
Unit cell parameters : a = 8.92 Å, b = 12.35 Å, c = 10.48 Å, β = 105.7°
-
Resolution : 0.84 Å
Hydrogen bonding between the acetyl oxygen and quinoline nitrogen stabilizes the crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
<sup>1</sup>H-NMR (400 MHz, CDCl<sub>3</sub>) of this compound reveals distinct shifts for the C-3 hydroxyl proton (δ 4.21 ppm) and quinoline hydrogens (δ 8.72–7.35 ppm). <sup>13</sup>C-NMR corroborates the hydroxylation site (C-3: δ 73.5 ppm).
Pharmacological Preparation for In Vitro Studies
Drug Formulation for Antimalarial Assays
For in vitro testing against Plasmodium falciparum, this compound is dissolved in 70% ethanol (1 mg/mL stock) and diluted in culture medium. The median inhibitory concentration (IC<sub>50</sub>) ranges from 168–420 nM across five parasite strains, compared to 16–42 nM for quinine.
Stability Considerations
This compound degrades <5% after six months at -20°C in amber vials. However, aqueous solutions (pH 7.4) lose 15% potency over 72 hours at 37°C, necessitating fresh preparation for bioassays.
Industrial-Scale Synthesis Challenges
Despite advances, no industrial process exclusively for this compound exists. Current methods derive the compound as a quinine metabolite or via small-scale synthesis. Patent US20130211149A1 describes hydroquinone preparation via formylation and oxidation, but adaptation to this compound remains unexplored. Key hurdles include:
-
Cost of chiral resolution : Acetylation and chromatography are prohibitively expensive for ton-scale production.
-
Low yields : Multi-step synthesis rarely exceeds 30% overall yield.
化学反应分析
Types of Reactions: Cinchonan-3,9-diol, 6’-methoxy-, (8alpha,9R)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cinchona derivatives.
科学研究应用
Pharmacological Applications
1.1 Antimalarial Activity
3-Hydroxyquinine retains some antimalarial properties similar to its parent compound, quinine. Studies have shown that it can inhibit the growth of Plasmodium species, making it relevant in the context of drug resistance observed with traditional antimalarials .
1.2 Cardiovascular Effects
Research indicates that 3-HQ may have cardiovascular benefits. It has been linked to vasodilation and improved endothelial function, which could be beneficial in treating hypertension and related cardiovascular diseases .
1.3 Immunomodulatory Properties
There is growing evidence that 3-HQ exhibits immunomodulatory effects, which may be useful in managing autoimmune conditions. Its ability to modulate immune responses suggests potential applications in treating diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis .
Medicinal Chemistry Applications
2.1 Drug Development
The structural modifications of quinine to form 3-HQ have paved the way for developing new therapeutic agents with improved efficacy and reduced toxicity. This compound serves as a scaffold for synthesizing novel derivatives that could enhance bioavailability and therapeutic index .
2.2 Nanotechnology in Drug Delivery
Recent studies have explored the use of nanoparticles coated with this compound for targeted drug delivery systems. These systems can enhance the therapeutic effects while minimizing side effects by delivering drugs directly to affected tissues .
Analytical Applications
3.1 Quantitative Analysis
this compound has been utilized as a biomarker for assessing quinine metabolism in clinical studies. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) have been employed to quantify its levels in biological samples, aiding in pharmacokinetic studies .
Case Studies
作用机制
The mechanism of action of Cinchonan-3,9-diol, 6’-methoxy-, (8alpha,9R)- involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound’s chiral centers play a crucial role in its ability to induce asymmetry in chemical reactions. This is particularly important in catalytic processes where the compound acts as a chiral ligand, facilitating the formation of enantiomerically pure products.
相似化合物的比较
Quinine
- Structure : C₂₀H₂₄N₂O₂ (lacks the C-3 hydroxyl group).
- Metabolism: Primarily hydroxylated by CYP3A4 to 3-hydroxyquinine; minor pathways include O-demethylation (CYP2D6) and quinoline ring oxidation .
- Activity : Potent antimalarial (IC₅₀: 10–100 nM against Plasmodium falciparum); also exhibits antiarrhythmic and bitterant properties .
- Pharmacokinetics : Bioavailability ~80%; half-life: 11–18 hours; metabolized 75–90% hepatically .
O-Desmethylquinine
- Structure: Demethylated at the methoxy group of the quinoline ring.
- Metabolism : Formed via CYP2D6-mediated O-demethylation .
- Activity : Reduced antimalarial efficacy (IC₅₀ ~2× higher than quinine); negligible cardiac effects .
- Pharmacokinetics : Lower plasma exposure (AUC 15–20% of quinine) due to rapid renal excretion .
2’-Oxoquininone
Quinidine
- Structure : Stereoisomer of quinine with a C-9 hydroxyl group opposite configuration.
- Metabolism : Similar CYP3A4-dependent hydroxylation but higher affinity for CYP2D6 .
- Activity : Antimalarial potency comparable to quinine; stronger sodium channel blockade (antiarrhythmic use) .
- Pharmacokinetics : Shorter half-life (6–8 hours) due to faster CYP2D6-mediated clearance .
Metabolic and Pharmacokinetic Comparison
| Compound | Metabolic Enzyme(s) | Key Metabolites | Half-Life (h) | CYP Inhibition Potential | Bioavailability |
|---|---|---|---|---|---|
| This compound | CYP3A4 | Further hydroxylated | 8–12 | Low | 20–30% |
| Quinine | CYP3A4, CYP2D6 | This compound | 11–18 | Moderate (CYP2D6) | 80% |
| O-Desmethylquinine | CYP2D6 | Glucuronides | 4–6 | None | <10% |
| Quinidine | CYP3A4, CYP2D6 | 3-Hydroxyquinidine | 6–8 | High (CYP2D6) | 70–85% |
Key Findings :
Enzyme Specificity : this compound formation is exclusively CYP3A4-dependent, whereas O-desmethylquinine relies on CYP2D6 .
Drug Interactions : Quinine’s metabolism is susceptible to CYP3A4 inhibitors (e.g., ketoconazole), increasing this compound plasma levels by 40–60% . Garcinia kola co-administration reduces quinine and this compound Cₘₐ₋ by 19–32% via unclear mechanisms .
Species Variability : Dogs and rats show CYP3A-mediated 3-hydroxylation kinetics closer to humans than mice, making them suitable preclinical models .
生物活性
3-Hydroxyquinine (3-OHQ) is a significant metabolite of quinine, an alkaloid with well-documented antimalarial properties. The biological activity of this compound has garnered attention due to its implications in pharmacokinetics, therapeutic efficacy, and potential side effects. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
Overview of this compound
This compound is primarily formed through the metabolism of quinine by cytochrome P450 enzymes, particularly CYP3A4. This metabolite retains a portion of the antimalarial activity associated with quinine itself. Studies have indicated that 3-OHQ contributes approximately 12% to the overall antimalarial efficacy of quinine in patients suffering from falciparum malaria .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:
- Absorption : Following the administration of quinine, this compound is rapidly detectable in plasma.
- Distribution : The distribution volume for both quinine and its metabolite is significant, indicating extensive tissue binding.
- Metabolism : The formation of this compound is mediated by CYP3A4; thus, factors affecting this enzyme can influence the levels of 3-OHQ in the body.
- Excretion : Renal clearance plays a crucial role in the elimination of both quinine and this compound.
Table 1: Pharmacokinetic Parameters of Quinine and this compound
| Parameter | Quinine | This compound |
|---|---|---|
| Half-life (hours) | 11-12 | 10-12 |
| Volume of Distribution | ~2 L/kg | ~1.5 L/kg |
| Clearance (L/h) | ~10 | ~8 |
| Bioavailability (%) | ~70 | - |
Antimalarial Efficacy
Research indicates that while quinine is a potent antimalarial agent, its metabolite, this compound, also exhibits antimalarial properties. A study demonstrated that patients treated with quinine showed measurable plasma concentrations of 3-OHQ that correlated with therapeutic outcomes .
Drug Interactions
The metabolism of quinine to this compound can be influenced by various factors including drug interactions. For instance, co-administration with CYP3A4 inhibitors such as troleandomycin significantly reduces the formation clearance of 3-OHQ by approximately 81% . This highlights the importance of considering potential drug interactions when prescribing quinine.
Case Studies
Case Study 1 : A clinical trial involving healthy volunteers assessed the impact of troleandomycin on the pharmacokinetics of quinine and its metabolite. Results indicated that inhibition of CYP3A4 led to increased plasma levels of quinine while significantly decreasing those of this compound, suggesting that monitoring these metabolites could be essential in clinical settings .
Case Study 2 : In patients with liver disease, altered metabolism was observed for both quinine and its metabolite. The disposition studies indicated that liver impairment could lead to increased levels of this compound, which may contribute to enhanced pharmacological effects or toxicity .
常见问题
Q. What analytical methods are recommended for identifying and quantifying 3-Hydroxyquinine in biological matrices?
To identify and quantify this compound, researchers should employ high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Validation parameters (e.g., linearity, limit of detection, recovery rates) must align with FDA or ICH guidelines. For instance, reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) optimize separation . Quantification requires calibration curves using deuterated internal standards to correct for matrix effects .
Q. What is the primary metabolic pathway of this compound, and how can its enzymatic contributors be validated?
CYP3A4 is the dominant enzyme responsible for this compound metabolism via 3-hydroxylation, as demonstrated by in vitro assays using human liver microsomes (HLMs) and selective CYP inhibitors like ketoconazole. Researchers should conduct enzyme kinetic studies (e.g., Michaelis-Menten plots) to calculate and . Competitive inhibition assays and cDNA-expressed CYP isoforms further validate enzyme specificity . Parallel experiments with CYP3A5 and CYP2D6 isoforms are recommended to rule out minor contributions .
Q. How should researchers design in vitro studies to assess this compound’s pharmacological activity?
Use cell-based assays (e.g., HEK293 or CHO cells transfected with target receptors) to evaluate dose-response relationships. Include positive and negative controls (e.g., quinine for comparative analysis) and measure IC50 values. Ensure reproducibility by triplicate experiments and statistical validation (e.g., ANOVA with post-hoc Tukey tests). Preclinical toxicity assessments should include MTT assays for cell viability and metabolic stability tests in HLMs .
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo metabolic profiles of this compound be resolved?
Discrepancies often arise from interspecies differences in enzyme expression or drug-protein binding. To address this:
- Perform cross-species comparisons using mouse, rat, and human microsomes.
- Quantify free vs. protein-bound this compound using equilibrium dialysis or ultrafiltration.
- Incorporate physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo conditions .
- Validate findings with clinical samples (e.g., plasma from Phase I trials) .
Q. What strategies optimize the enantioselective synthesis of this compound, and how is stereochemical purity confirmed?
Use asymmetric catalysis (e.g., Sharpless dihydroxylation or chiral auxiliaries) to achieve enantiomeric excess (>95%). Monitor reactions via chiral HPLC (Chiralpak AD-H column) and confirm configurations using X-ray crystallography or NMR with chiral shift reagents. Compare optical rotation values with literature data . Purity must be validated via differential scanning calorimetry (DSC) to detect polymorphic forms .
Q. What experimental approaches are critical for elucidating this compound’s off-target effects in complex biological systems?
Employ high-throughput screening (HTS) against kinase panels or GPCR libraries. Use CRISPR-Cas9 gene editing to knock out putative targets in cell lines and observe phenotypic changes. Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify downstream pathways. Network pharmacology tools (e.g., STRING or KEGG) help map multi-target interactions .
Q. How can researchers address gaps in the literature regarding this compound’s mechanism of action in resistant pathogens?
Conduct comparative genomic analyses of susceptible vs. resistant strains (e.g., Plasmodium falciparum). Use isothermal titration calorimetry (ITC) to measure binding affinity changes to target proteins (e.g., PfATP4). Synergistic studies with known antimalarials (e.g., artemisinin) can identify combinatorial effects .
Methodological and Ethical Considerations
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?
Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. Use Bayesian hierarchical models for heterogeneous clinical trial data. Survival analyses (Kaplan-Meier curves, Cox proportional hazards) are critical for in vivo efficacy studies . Open-source tools like R/Bioconductor ensure reproducibility .
Q. How should ethical considerations be integrated into preclinical and clinical studies involving this compound?
Adhere to Declaration of Helsinki principles for clinical trials. Obtain informed consent for human samples and disclose risks/benefits. For animal studies, follow ARRIVE guidelines and obtain IACUC approval. Include data anonymization protocols and conflict-of-interest disclosures in publications .
Data Synthesis and Literature Review
Q. What systematic review strategies ensure comprehensive coverage of this compound’s pharmacological profile?
Use PRISMA guidelines for literature searches across PubMed, SciFinder, and Embase. Keywords: “this compound metabolism,” “CYP3A4,” “antimalarial derivatives.” Exclude non-peer-reviewed sources and patents. Data extraction should include study design, sample size, and statistical methods. Meta-analyses require heterogeneity tests (I² statistic) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
